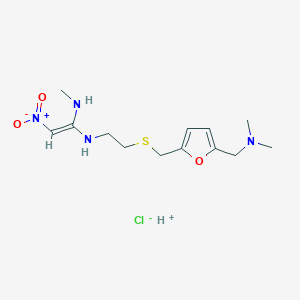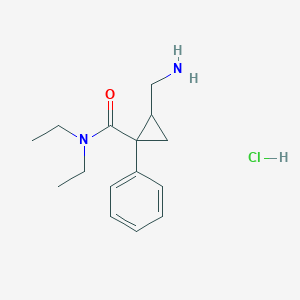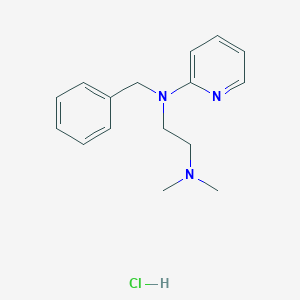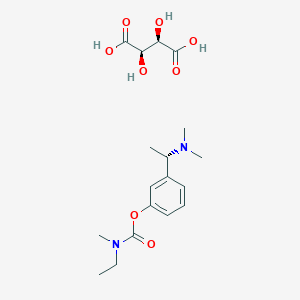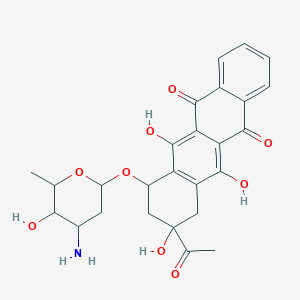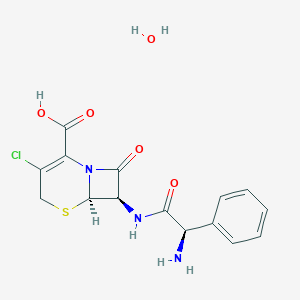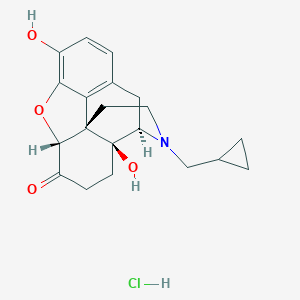
Naltrexone hydrochloride
Overview
Description
Naltrexone Hydrochloride is a narcotic antagonist used primarily to manage alcohol use disorder and opioid use disorder . It helps individuals stop using these substances and remain off them . Naltrexone belongs to a class of drugs known as opioid antagonists and works by blocking the mu opioid receptor . It blocks the effects of alcohol and opioid medications, preventing the intoxication these substances cause .
Synthesis Analysis
A series of naltrexone analogues were prepared from commercially available naltrexone hydrochloride . The synthesis involved modifications in three positions: the C3-phenol, the 14β-hydroxyl group, and the C6-keto group .
Molecular Structure Analysis
Naltrexone has a molecular formula of C20H23NO4 . Its molecular weight is 341.41 .
Physical And Chemical Properties Analysis
Naltrexone has a molar mass of 341.407 g·mol−1 . Its melting point is 169 °C (336 °F) .
Scientific Research Applications
Obesity Treatment
Naltrexone Hydrochloride, in combination with Bupropion Hydrochloride, has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of obesity . Naltrexone, a semi-synthetic opioid compound, works by competitively antagonizing mu receptors, while Bupropion, a tricyclic antidepressant, enhances dopamine activity in certain brain regions . The combined effect of these two drugs helps in managing obesity .
Alcohol Dependence
Naltrexone Hydrochloride is used in the treatment of alcohol dependence . It helps in decreasing the drinking habit by blocking the euphoric effects and feelings of intoxication, allowing the person to reduce or stop drinking .
Opioid Addiction
Naltrexone Hydrochloride is also used to prevent the euphoric effects in the treatment of patients addicted to opioids . It acts as a specific opiate antagonist, helping individuals to overcome opioid addiction .
Analytical Chemistry
Naltrexone Hydrochloride is used in high-performance liquid chromatography (HPLC)-based analytical methodologies for the concurrent quantification of naltrexone hydrochloride (NTX) and bupropion hydrochloride (BUP) . This comprehensive review scrutinizes an array of analytical strategies, traversing from archetypal HPLC methodologies to the burgeoning realm of environmentally conscious chromatographic approaches .
Weight Loss Research
Research has shown that the administration of Bupropion alone and in combination with Naltrexone has an effect on lowering weight and waist circumference . The changes in weight loss and waist circumference after receiving Bupropion together with Naltrexone were more compared to Bupropion alone .
Public Health Research
The global prevalence of obesity and overweight is a significant concern in the field of public health . The addition of combination therapies like Bupropion and Naltrexone to lifestyle modifications including diet would cause significant weight loss . This has led to numerous interventional studies to assess the possible impact of Bupropion on weight reduction .
Mechanism of Action
Target of Action
Naltrexone hydrochloride primarily targets the mu opioid receptors in the central nervous system . These receptors play a crucial role in mediating the effects of opioids, including pain relief, euphoria, and physical dependence .
Mode of Action
Naltrexone hydrochloride acts as a competitive antagonist at mu, kappa, and delta receptors in the CNS, with the highest affinity for the mu receptor . By binding to these receptors, it blocks the euphoric (pleasurable or “high”) effects associated with alcohol use or opioids . Naltrexone itself has little or no effect in the absence of alcohol or opiates .
Pharmacokinetics
Naltrexone hydrochloride is rapidly and almost completely absorbed following oral administration, but undergoes extensive first-pass metabolism in the liver . Only 5–40% reaches systemic circulation unchanged .
Result of Action
The result of Naltrexone hydrochloride’s action is a complete but reversible block of the effects of the opioid, such as physical dependence, respiratory depression, miosis (pinpoint pupils), analgesia (pain relief), euphoria (pleasurable effects), drug craving, and tolerance . In alcohol use disorder, it is thought to block the effects of endogenous opiates made naturally by the body (like endorphins) which make alcohol ingestion less pleasurable. This action helps to reduce alcohol consumption .
Action Environment
The action of Naltrexone hydrochloride can be influenced by environmental factors. For instance, patients should stop using opioids or drinking alcohol before starting naltrexone treatment . Attempts to overcome opioid antagonism with large doses of opioids may lead to life-threatening opioid intoxication or fatal overdose
Safety and Hazards
Naltrexone can cause serious side effects, including the risk of opioid overdose . You can accidentally overdose in two ways. Naltrexone blocks the effects of opioid drugs. Do not take large amounts of opioids, including opioid-containing medicines, such as heroin or prescription pain pills, to try to overcome the opioid-blocking effects of this medication. This can lead to serious injury, coma, or death .
properties
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.ClH/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;/h3-4,11,15,18,22,24H,1-2,5-10H2;1H/t15-,18+,19+,20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBRMCOKKKZVRY-ITLPAZOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937236 | |
| Record name | Naltrexone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855955 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Naltrexone hydrochloride | |
CAS RN |
16676-29-2 | |
| Record name | Naltrexone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16676-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naltrexone hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016676292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naltrexone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5α)-17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NALTREXONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6375YW9SF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



